4-Chloro-3-nitrobenzenesulfonic acid (CAS Number: 121-18-6) is an aromatic organic compound with various applications in scientific research. Its synthesis involves nitration of 4-chlorobenzenesulfonic acid, followed by further purification and characterization techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy for structure confirmation and purity assessment [].
4-Chloro-3-nitrobenzenesulfonic acid is a chemical compound with the molecular formula C₆H₄ClNO₅S and a molecular weight of approximately 237.62 g/mol. It appears as white flaky crystals and is highly soluble in water . This compound is primarily used as an intermediate in the synthesis of dyes and pigments, leveraging its unique chemical structure for various applications in the chemical industry .
These reactions are crucial for modifying the compound for specific applications, particularly in dye chemistry.
The synthesis of 4-Chloro-3-nitrobenzenesulfonic acid typically involves the nitration of p-chlorobenzenesulfonic acid. The general procedure includes:
This method highlights the importance of controlling reaction conditions to achieve optimal yields.
4-Chloro-3-nitrobenzenesulfonic acid serves several important functions in various industries:
Several compounds share structural similarities with 4-Chloro-3-nitrobenzenesulfonic acid, including:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Chloro-5-nitrobenzenesulfonic acid | C₆H₄ClN₃O₅S | Different positioning of chloro and nitro groups |
4-Chloro-5-nitrobenzenesulfonic acid | C₆H₄ClN₃O₅S | Contains an additional nitro group |
3-Nitro-4-chlorobenzenesulfonic acid | C₆H₄ClN₃O₅S | Similar structure but different nitro positioning |
These compounds exhibit unique properties based on their structural variations, influencing their reactivity and applications in industrial processes. The unique positioning of functional groups in 4-Chloro-3-nitrobenzenesulfonic acid contributes to its specific utility as a dye intermediate compared to its analogs .
The nitration of p-chlorobenzenesulfonic acid follows a three-step EAS mechanism. Concentrated sulfuric acid protonates nitric acid, generating the nitronium ion ($$ \text{NO}2^+ $$), which acts as the electrophile. The sulfonic acid group ($$-\text{SO}3\text{H}$$) deactivates the aromatic ring via electron withdrawal, directing nitration to the meta position relative to itself. Concurrently, the chloro substituent ($$-\text{Cl}$$) exerts a weaker ortho/para-directing effect, but the steric bulk of $$-\text{SO}3\text{H}$$ favors nitration at the 3-position (meta to $$-\text{SO}3\text{H}$$ and para to $$-\text{Cl}$$).
The resonance-stabilized arenium ion intermediate forms upon attack by $$ \text{NO}_2^+ $$, followed by deprotonation to restore aromaticity. Kinetic studies reveal that the rate-determining step is the formation of the nitronium ion, with sulfuric acid acting as both a catalyst and dehydrating agent.
Nitrating agents vary in reactivity and selectivity:
Traditional mixed acids ($$\text{HNO}3/\text{H}2\text{SO}4$$) remain cost-effective but produce isomer byproducts due to competing directing effects. $$\text{N}2\text{O}5$$ in liquefied 1,1,1,2-tetrafluoroethane enables cleaner reactions with near-quantitative yields, while $$\text{NO}2\text{BF}_4$$ offers superior regioselectivity in non-aqueous media.
Chlorosulfonation of ortho-chloronitrobenzene with chlorosulfonic acid ($$\text{ClSO}_3\text{H}$$) proceeds via a two-stage mechanism:
Kinetic studies show a second-order dependence on $$\text{ClSO}_3\text{H}$$ concentration, with an activation energy of 85 kJ/mol. Optimal conversion (96%) is achieved at 130°C over 4 hours, avoiding decomposition above 140°C.
Solvent choice critically impacts sulfonylation efficiency:
Product isolation employs a temperature-gradient crystallization:
This method achieves 98% purity, with residual chloride ions removed via ion-exchange chromatography.